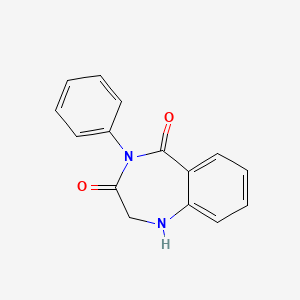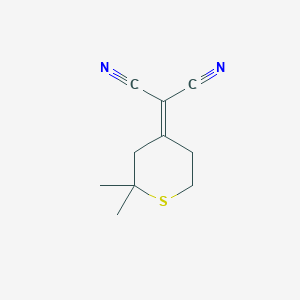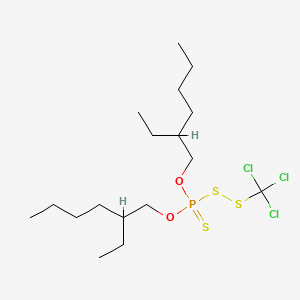
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester is a complex organophosphorus compound. It is known for its unique chemical structure, which includes both dithioperoxo and trichloromethyl groups. This compound is used in various industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester typically involves the reaction of phosphorodithioic acid with 2-ethylhexanol and trichloromethyl sulfenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or crystallization techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The ester groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes.
Mécanisme D'action
The mechanism of action of Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The dithioperoxo group can form strong bonds with metal ions, inhibiting the activity of metalloenzymes. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) S-(trichloromethyl) ester
- Phosphorodithioic acid, O,O-bis(2-ethylhexyl) S-(methyl) ester
Uniqueness
Phosphoro(dithioperoxo)thioic acid, O,O-bis(2-ethylhexyl) SS-(trichloromethyl) ester is unique due to the presence of both dithioperoxo and trichloromethyl groups. This combination imparts distinctive chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
71889-07-1 |
|---|---|
Formule moléculaire |
C17H34Cl3O2PS3 |
Poids moléculaire |
504.0 g/mol |
Nom IUPAC |
bis(2-ethylhexoxy)-sulfanylidene-(trichloromethyldisulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C17H34Cl3O2PS3/c1-5-9-11-15(7-3)13-21-23(24,26-25-17(18,19)20)22-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
KCDYJNZBSWVJET-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=S)(OCC(CC)CCCC)SSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


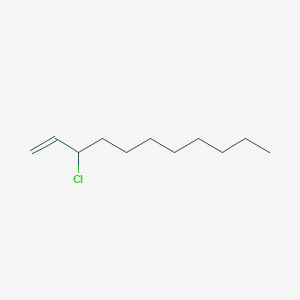
methanone](/img/structure/B14473048.png)
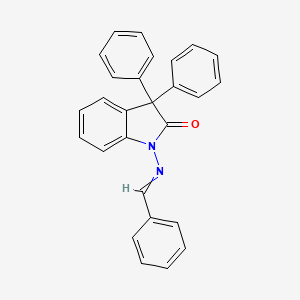
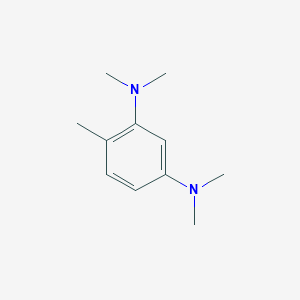

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
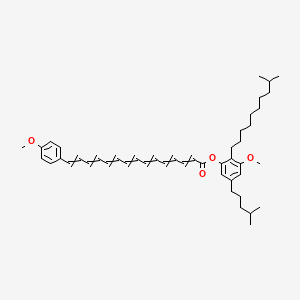

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
